2-bromo-5-(4-chlorophenyl)-1,3-thiazole
Overview
Description
2-bromo-5-(4-chlorophenyl)-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a 4-chlorophenyl group at the 5-position. Thiazoles are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in diabetes therapy .
Mode of Action
If it acts similarly to other sglt2 inhibitors, it would work by inhibiting the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .
Biochemical Pathways
Sglt2 inhibitors generally affect the renal glucose reabsorption pathway .
Result of Action
If it acts as an sglt2 inhibitor, it would lead to a reduction in blood glucose levels .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(4-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi . It interacts with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . The binding of 2-Bromo-5-(4-chlorophenyl)thiazole to topoisomerase II results in the inhibition of the enzyme’s activity, leading to the disruption of DNA replication and cell death . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 2-Bromo-5-(4-chlorophenyl)thiazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Bromo-5-(4-chlorophenyl)thiazole can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Moreover, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-(4-chlorophenyl)thiazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, the binding of 2-Bromo-5-(4-chlorophenyl)thiazole to topoisomerase II results in the formation of DNA double-strand breaks, which triggers a G2 cell cycle arrest and ultimately leads to cell death . Additionally, this compound can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(4-chlorophenyl)thiazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-Bromo-5-(4-chlorophenyl)thiazole can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(4-chlorophenyl)thiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, 2-Bromo-5-(4-chlorophenyl)thiazole can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxic effects rather than enhanced therapeutic benefits.
Metabolic Pathways
2-Bromo-5-(4-chlorophenyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism . This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites . Additionally, 2-Bromo-5-(4-chlorophenyl)thiazole can influence the synthesis and degradation of biomolecules, further impacting cellular metabolic processes.
Transport and Distribution
The transport and distribution of 2-Bromo-5-(4-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 2-Bromo-5-(4-chlorophenyl)thiazole within specific tissues and organs are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
The subcellular localization of 2-Bromo-5-(4-chlorophenyl)thiazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-Bromo-5-(4-chlorophenyl)thiazole within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(4-chlorophenyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with thiourea and bromine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: New thiazole derivatives with different substituents at the 2-position.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiazolidines or other reduced derivatives.
Scientific Research Applications
2-bromo-5-(4-chlorophenyl)-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(4-chlorophenyl)thiazole: Similar structure but with the bromine atom at the 4-position.
5-(4-Chlorophenyl)-2-thiazolamine: Similar structure but with an amine group at the 2-position.
2-(4-Chlorophenyl)-4,5-dihydrothiazole: Similar structure but with a dihydrothiazole ring.
Uniqueness
2-bromo-5-(4-chlorophenyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and 4-chlorophenyl groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-(4-chlorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJHIAUUWANTCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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